molecular formula C11H10N2O2 B8419804 4-Ethoxy-quinazoline-6-carbaldehyde

4-Ethoxy-quinazoline-6-carbaldehyde

Numéro de catalogue: B8419804
Poids moléculaire: 202.21 g/mol
Clé InChI: VHPRQZUUZPHHCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethoxy-quinazoline-6-carbaldehyde is a synthetically valuable chemical intermediate designed for research and development, particularly in medicinal chemistry. The quinazoline core is a privileged scaffold in drug discovery, recognized for its diverse biological activities and presence in over 200 naturally occurring alkaloids . This specific compound features two key functional handles: the 4-ethoxy group and the 6-carbaldehyde. The ethoxy substituent is a common feature in many bioactive molecules, while the aldehyde group is a highly versatile synthetic intermediate for constructing complex molecular architectures. It readily undergoes reactions such as nucleophilic addition, reductive amination, and condensation to form Schiff bases, making it a crucial precursor for generating libraries of novel compounds . Quinazoline derivatives have demonstrated significant potential in pharmaceutical research, especially in oncology. Several FDA-approved drugs, such as Erlotinib, Gefitinib, and Lapatinib, are based on the quinazoline structure and function as potent kinase inhibitors for treating various cancers . The structural motif of a quinazoline bearing a substituent at the 6-position is frequently explored in the synthesis of novel tyrosine kinase inhibitors and other targeted therapies . As such, 4-Ethoxy-quinazoline-6-carbaldehyde serves as a high-value building block for scientists synthesizing and evaluating new potential therapeutic agents, kinase inhibitors, and chemical probes. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Propriétés

Formule moléculaire

C11H10N2O2

Poids moléculaire

202.21 g/mol

Nom IUPAC

4-ethoxyquinazoline-6-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-2-15-11-9-5-8(6-14)3-4-10(9)12-7-13-11/h3-7H,2H2,1H3

Clé InChI

VHPRQZUUZPHHCF-UHFFFAOYSA-N

SMILES canonique

CCOC1=NC=NC2=C1C=C(C=C2)C=O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key comparisons between 4-Ethoxy-quinazoline-6-carbaldehyde and analogous compounds are summarized below, focusing on electronic properties, spectroscopic behavior, and substituent effects.

Substituent Effects on Electronic Properties

  • 4(3H)-Quinazolinones: Sim et al. (2013) demonstrated that 2-substituted-4(3H)-quinazolinones exhibit pH-dependent tautomerism and absorption spectra. For example, 2-methyl-4(3H)-quinazolinone shows a pKa of 3.2 for protonation at N1, whereas electron-withdrawing substituents (e.g., NO₂) lower this value .
  • 2-Styrylquinazolin-4-ones : Bakalova et al. (2004) reported that extended conjugation via styryl groups at position 2 significantly red-shifts absorption and emission spectra (e.g., λmax ~380 nm for 2-styryl derivatives) . The carbaldehyde group in 4-Ethoxy-quinazoline-6-carbaldehyde may introduce similar conjugation effects but with reduced steric hindrance compared to bulky styryl substituents.

Spectroscopic and Computational Insights

  • UV-Vis Absorption: Substituted quinazolines exhibit strong absorption in the 250–400 nm range. For instance, 2-(4-methoxyphenyl)-quinazolin-4-one absorbs at λmax = 325 nm, attributed to π→π* transitions . The carbaldehyde group in 4-Ethoxy-quinazoline-6-carbaldehyde likely enhances intramolecular charge transfer, further red-shifting absorption relative to non-aldehyde analogs.
  • Emission Properties : Bakalova et al. (2004) observed fluorescence in 2-arylquinazolin-4-ones (e.g., quantum yields up to 0.45), with emission wavelengths sensitive to substituent electronic effects . The ethoxy and carbaldehyde groups in 4-Ethoxy-quinazoline-6-carbaldehyde may similarly modulate emission profiles, though experimental data are needed for confirmation.

Reactivity and Functionalization Potential

  • Carbaldehyde Reactivity: The aldehyde group at position 6 enables nucleophilic additions (e.g., formation of Schiff bases) or condensations, a feature absent in quinazolinones or ethoxy-only derivatives. This positions 4-Ethoxy-quinazoline-6-carbaldehyde as a versatile intermediate for synthesizing pharmacologically active derivatives (e.g., hydrazones or thiosemicarbazones).
  • Ethoxy Group Stability : Ethoxy substituents are less prone to hydrolysis compared to methoxy groups under acidic conditions, offering synthetic advantages over analogs like 4-methoxy-quinazoline-6-carbaldehyde.

Table 1: Key Properties of 4-Ethoxy-quinazoline-6-carbaldehyde vs. Analogous Compounds

Compound Substituents λmax (nm) pKa (N1) Key Reactivity Features
4-Ethoxy-quinazoline-6-carbaldehyde 4-OEt, 6-CHO Predicted: 330–360 Not reported Aldehyde functionalization
2-Methyl-4(3H)-quinazolinone 2-CH3, 4-O 280–300 3.2 pH-dependent tautomerism
2-Styrylquinazolin-4-one 2-Styryl, 4-O 380 N/A Extended conjugation
4-Methoxy-quinazoline 4-OCH3 310–330 N/A Hydrolysis susceptibility

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-quinazoline-6-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazoline derivatives. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate analogs are synthesized via condensation reactions followed by functionalization (e.g., oxidation or substitution). Key steps include refluxing with HCl (6M, 4h) to generate carboxylic acid intermediates (90% yield) and subsequent aldehyde group introduction via controlled oxidation . Optimization involves solvent selection (e.g., dichloromethane), base catalysts (e.g., triethylamine), and purification via recrystallization or chromatography .

Q. How is the structural integrity of 4-Ethoxy-quinazoline-6-carbaldehyde validated in academic research?

  • Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.5 ppm for OCH₂) and aldehyde proton (δ ~10 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 217.2). X-ray crystallography (using SHELX software for refinement) resolves spatial arrangements, as demonstrated for related ethoxyquinazoline derivatives .

Q. What safety protocols are critical when handling 4-Ethoxy-quinazoline-6-carbaldehyde in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and work in a fume hood to avoid inhalation/contact. In case of spills, collect using inert absorbents (e.g., sand) and dispose via licensed hazardous waste services. Emergency measures include flushing eyes/skin with water for 15+ minutes and avoiding release into ecosystems .

Advanced Research Questions

Q. Which reactive sites in 4-Ethoxy-quinazoline-6-carbaldehyde are most amenable to functionalization for drug discovery?

  • Methodological Answer : The aldehyde group at position 6 is highly reactive for nucleophilic additions (e.g., forming hydrazones or Schiff bases). The ethoxy group at position 4 can undergo demethylation (via BBr₃) or oxidation (e.g., KMnO₄) to introduce hydroxyl or ketone functionalities. Computational studies (DFT) predict electrophilic susceptibility at the aldehyde carbon (partial charge: +0.35) .

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Ethoxy-quinazoline-6-carbaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use HPLC-PDA (>95% purity thresholds) and chiral chromatography to isolate enantiomers. Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments across labs. For example, inconsistent cytotoxicity data may stem from varying cell line passage numbers .

Q. What computational tools are recommended for predicting the binding affinity of 4-Ethoxy-quinazoline-6-carbaldehyde to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions with ATP-binding pockets in kinases (e.g., EGFR). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can kinetic studies elucidate the degradation pathways of 4-Ethoxy-quinazoline-6-carbaldehyde under physiological conditions?

  • Methodological Answer : Perform pH-dependent stability assays (pH 1–10, 37°C) with LC-MS monitoring. Pseudo-first-order kinetics quantify hydrolysis rates. Identify degradation products (e.g., quinazoline-6-carboxylic acid) and propose mechanisms (e.g., acid-catalyzed aldehyde oxidation) .

Q. What strategies mitigate byproduct formation during the synthesis of 4-Ethoxy-quinazoline-6-carbaldehyde analogs?

  • Methodological Answer : Use flow chemistry to control exothermic reactions (e.g., Claisen-Schmidt condensations). Add scavengers (e.g., polymer-bound trisamine) to trap unreacted aldehydes. Optimize stoichiometry via DoE (Design of Experiments) to minimize dimerization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.